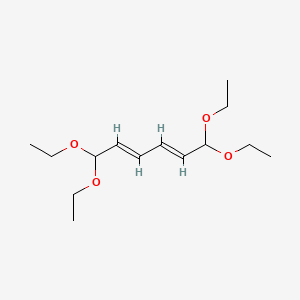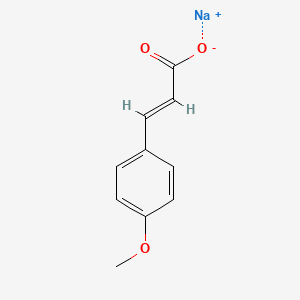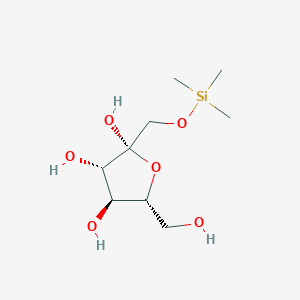
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-((trimethylsilyloxy)methyl)tetrahydrofuran-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl-D(-)fructose is a derivative of D-fructose, a ketohexose sugar. The compound is characterized by the presence of trimethylsilyl groups, which are functional groups consisting of three methyl groups bonded to a silicon atom. These groups are often used in organic chemistry to protect hydroxyl groups during chemical reactions, making the compound more volatile and amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl-D(-)fructose typically involves the silylation of D-fructose. This process can be carried out using reagents such as trimethylsilyl chloride or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is usually conducted in an anhydrous solvent like pyridine or acetonitrile, under mild conditions to prevent degradation of the sugar .
Industrial Production Methods: In an industrial setting, the production of trimethylsilyl-D(-)fructose can be automated to enhance efficiency and reproducibility. Automated systems use robotic autosamplers to add reagents, stir, heat, and inject samples into the gas chromatography system. This method reduces human intervention and improves the stability of the derivatized product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl-D(-)fructose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trimethylsilyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of trimethylsilyl-D(-)fructose include trimethylsilyl chloride, MSTFA, and other silylating agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products: The major products formed from the reactions of trimethylsilyl-D(-)fructose are typically other silylated derivatives or compounds where the trimethylsilyl groups have been replaced by other functional groups .
Aplicaciones Científicas De Investigación
Trimethylsilyl-D(-)fructose is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a derivatizing agent to make compounds more volatile for analysis by gas chromatography and mass spectrometry. In biology, it is used in metabolomics studies to analyze metabolic changes in biological systems .
In medicine, trimethylsilyl-D(-)fructose can be used to study carbohydrate metabolism and the effects of various treatments on metabolic pathways. In industry, it is used in the production of various silylated compounds and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism by which trimethylsilyl-D(-)fructose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted side reactions by temporarily blocking reactive sites on the molecule. This allows for more controlled and specific chemical reactions to occur .
Molecular Targets and Pathways: The primary molecular targets of trimethylsilyl-D(-)fructose are the hydroxyl groups on the sugar molecule. By protecting these groups, the compound can influence various metabolic pathways, particularly those involving carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to trimethylsilyl-D(-)fructose include other silylated sugars such as trimethylsilyl-D-glucose and trimethylsilyl-D-galactose. These compounds also feature trimethylsilyl groups and are used for similar purposes in chemical analysis and synthesis .
Uniqueness: What sets trimethylsilyl-D(-)fructose apart from its counterparts is its specific structure as a ketohexose, which imparts unique reactivity and stability. This makes it particularly useful in studies involving ketose sugars and their metabolic pathways .
Propiedades
Fórmula molecular |
C9H20O6Si |
|---|---|
Peso molecular |
252.34 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-(trimethylsilyloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)14-5-9(13)8(12)7(11)6(4-10)15-9/h6-8,10-13H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
Clave InChI |
BFFVDQKQNBBUDO-LURQLKTLSA-N |
SMILES isomérico |
C[Si](C)(C)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C[Si](C)(C)OCC1(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




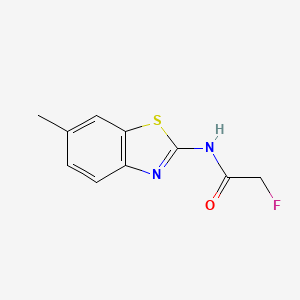

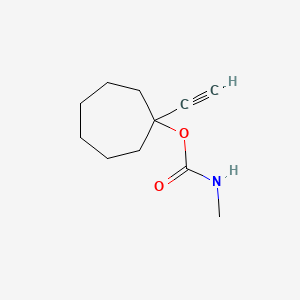
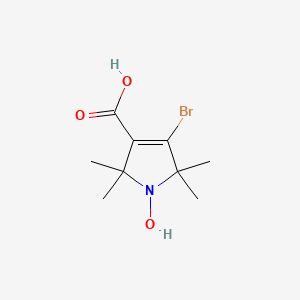
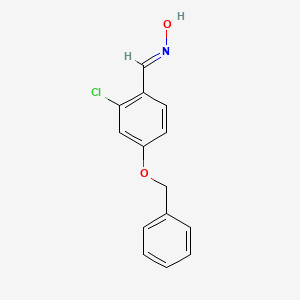
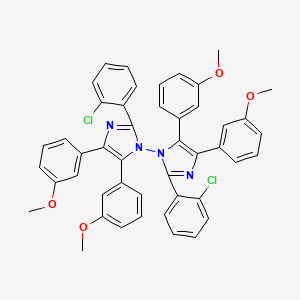
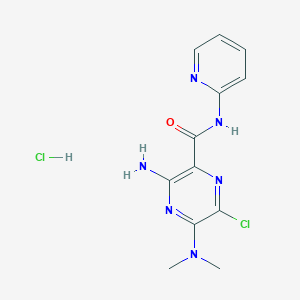
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


